Physicochemical Profiling and Structural Dynamics of the 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Scaffold in Drug Discovery
Physicochemical Profiling and Structural Dynamics of the 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine Scaffold in Drug Discovery
Executive Summary
The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a fused bicyclic heterocycle comprising a rigid pyridine ring and a partially saturated, conformationally flexible azepine ring. In modern medicinal chemistry, this scaffold has emerged as a privileged pharmacophore, particularly in the design of central nervous system (CNS) therapeutics such as β -secretase 1 (BACE1) inhibitors for the treatment of Alzheimer's disease[1],[2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this core, explore the structural dynamics that dictate its behavior, and provide self-validating, step-by-step analytical protocols for its characterization in a drug discovery pipeline.
Quantitative Physicochemical Profile
Understanding the baseline physicochemical metrics of the unsubstituted core is the first step in predicting its pharmacokinetic behavior. The data below summarizes the foundational properties of the scaffold.
| Property | Value | Source |
| Chemical Name | 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine | [3] |
| CAS Registry Number | 41038-70-4 | [4] |
| Molecular Formula | C 9 H 12 N 2 | [3],[5] |
| Molecular Weight | 148.208 g/mol | [6] |
| Monoisotopic Mass | 148.10005 Da | [3] |
| SMILES | C1CCNC2=C(C1)C=CC=N2 | [3] |
| Predicted XLogP | 1.9 | [3] |
| Predicted CCS ( [M+H]+ ) | 127.6 Ų | [3] |
Structural and Conformational Architecture
The fusion of a 6-membered aromatic system with a 7-membered aliphatic ring creates a unique spatial geometry. The azepine ring introduces necessary flexibility, allowing derivatives to adapt to complex binding pockets, while the pyridine ring provides rigidity and directional hydrogen-bonding capabilities.
Crystallographic studies on related derivatives, such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, reveal critical intermolecular dynamics[7],[8]. In the solid state, these molecules frequently form hydrogen-bonded dimer structures driven by intermolecular N—H···N interactions, generating an R22(8) ring system[7]. Furthermore, the dihedral angle between the pyridine rings in these dimers is approximately 7.6°, and distinct π – π stacking interactions are observed between neighboring pyridine rings with a centroid-to-centroid distance of 3.616 Å[7].
Causality in Drug Design: These π – π and hydrogen-bonding propensities are not merely crystallographic trivia; they are the exact non-covalent forces leveraged when the scaffold engages the catalytic aspartate dyads within the BACE1 active site.
Experimental Methodologies for Physicochemical Characterization
To confidently advance pyrido[2,3-b]azepine derivatives through hit-to-lead optimization, their physicochemical profiles must be empirically validated. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol 1: High-Resolution LC-MS & Collision Cross Section (CCS) Mapping
Objective: To confirm molecular identity and assess gas-phase folding, which correlates with solution-phase conformation and membrane permeability. Causality: Standard LC-MS provides mass-to-charge ratios, but incorporating Ion Mobility-Mass Spectrometry (IM-MS) allows us to determine the Collision Cross Section (CCS). Because the azepine ring is flexible, mapping the CCS helps differentiate protomeric states and conformational shifts that directly impact target binding.
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Sample Preparation: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.
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Validation Step: Spike the sample with a caffeine internal standard (1 µg/mL) to continuously verify ionization efficiency and mass accuracy throughout the run.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
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Causality: Formic acid ensures complete protonation of the azepine nitrogen, driving the reliable formation of the [M+H]+ adduct.
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Ionization & Detection: Operate in positive Electrospray Ionization (ESI+) mode. Monitor for the theoretical [M+H]+ adduct at m/z 149.107[3].
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CCS Mapping: Apply a traveling wave ion mobility (TWIM) cell. The predicted CCS for the [M+H]+ adduct of the unsubstituted scaffold is 127.6 Ų[3].
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Validation Step: Calibrate the IM cell using polyalanine standards prior to the run to ensure CCS values remain within a strict <2% error margin.
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Protocol 2: Thermodynamic Solubility and Potentiometric pKa Determination
Objective: To map the ionization profile, which dictates blood-brain barrier (BBB) penetrance for CNS targets. Causality: BACE1 inhibitors must cross the BBB. If the azepine nitrogen is too basic (pKa > 9.5), the compound will be entirely protonated at physiological pH (7.4), hindering passive diffusion and increasing the risk of hERG-mediated cardiotoxicity[1].
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System Calibration: Calibrate the potentiometric titrator using standardized 0.1 M HCl and 0.1 M NaOH.
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Validation Step: Run a blank titration with water to ensure the absence of dissolved CO 2 interference.
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Titration Setup: Dissolve 2 mg of the pyrido[2,3-b]azepine derivative in 20 mL of 0.15 M KCl.
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Causality: 0.15 M KCl is strictly used as the background electrolyte to maintain a constant ionic strength. This mimics physiological osmolarity and prevents fluctuations in the activity coefficient during the pH ramp, ensuring the calculated pKa is biologically relevant.
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Execution: Titrate from pH 2.0 to 12.0 under a nitrogen atmosphere to prevent carbonic acid formation. Extract the pKa from the inflection point of the Bjerrum plot.
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Thermodynamic Solubility (Shake-Flask): Add excess solid compound to 10 mM phosphate-buffered saline (pH 7.4). Incubate at 37°C for 24 hours with orbital shaking, followed by 24 hours of sedimentation. Quantify the supernatant via HPLC-UV against a validated standard curve.
Mechanistic Insights: Target Engagement & CNS Penetrance
The 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine core is a highly effective scaffold in the development of BACE1 inhibitors. BACE1 enzymes are responsible for cleaving the amyloid precursor protein (APP) to form amyloid- β (A β ) peptides; blocking this process is a primary therapeutic strategy for Alzheimer's disease[2].
Why is this specific scaffold utilized?
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Favorable ADME Profile: Derivatives of this core are specifically engineered to be non-P-glycoprotein (P-gp) substrates[1]. P-gp is an efflux transporter at the BBB; avoiding its recognition is mandatory for achieving sustained therapeutic concentrations in the brain.
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Safety & Selectivity: Unlike highly basic aliphatic amines that often induce hERG-mediated cardiotoxicity, the pyrido-azepine core exhibits a significantly lower risk of cardiotoxicity while maintaining high selectivity for BACE1 over related aspartyl proteases like cathepsin D and pepsin[1].
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Enzymatic Validation: In standard fluorometric in vitro assays (e.g., AnaSpec BACE1 assay), the scaffold demonstrates potent inhibition when the azepine ring is appropriately substituted to interact with the catalytic machinery of the enzyme[2].
Analytical Workflow Visualization
The following diagram illustrates the logical progression of characterizing pyrido[2,3-b]azepine derivatives, moving from raw structural analysis to advanced in vitro enzymatic validation.
Analytical workflow for the physicochemical characterization of pyrido[2,3-b]azepine derivatives.
References
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Title: 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione: a hydrogen-bonded dimer structure Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
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Title: PubChemLite - 6,7,8,9-tetrahydro-5h-pyrido[2,3-b]azepine (C9H12N2) Source: PubChem / CCSbase (Université du Luxembourg) URL: [Link]
- Title: COMPOUNDS AND THEIR USE AS BACE1 INHIBITORS (EP 3250035 B1)
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Title: 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine Chemical Data Source: Chemical Synthesis Database URL: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2016172255A1 - Compounds and their use as bace1 inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 6,7,8,9-tetrahydro-5h-pyrido[2,3-b]azepine (C9H12N2) [pubchemlite.lcsb.uni.lu]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 6,7,8,9-TETRAHYDRO-5H-PYRIDO[2,3-B]AZEPINE [m.chemicalbook.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. semanticscholar.org [semanticscholar.org]
